Uridylyl-(3',5')-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylyl-(3’,5’)-uridine is a dinucleotide composed of two uridine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one uridine and the 5’ hydroxyl group of the other. This compound is significant in various biochemical processes and is often studied for its role in RNA structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’,5’)-uridine typically involves the coupling of two uridine molecules. This can be achieved through phosphoramidite chemistry, where the 5’-hydroxyl group of one uridine is activated and coupled with the 3’-hydroxyl group of another uridine in the presence of a coupling agent such as tetrazole. The reaction is usually carried out in an anhydrous solvent like acetonitrile under inert conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of uridylyl-(3’,5’)-uridine may involve large-scale phosphoramidite synthesis or enzymatic methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like nucleotidyl transferases to catalyze the formation of the phosphodiester bond.
Chemical Reactions Analysis
Types of Reactions: Uridylyl-(3’,5’)-uridine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as ribonucleases.
Oxidation and Reduction: While less common, the uridine moieties can undergo oxidation or reduction under specific conditions.
Substitution: The uridine bases can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Hydrolysis: Typically involves ribonucleases or acidic/basic conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate catalysts.
Major Products Formed:
Hydrolysis: Produces uridine monophosphate and free uridine.
Oxidation: Can lead to the formation of uracil derivatives.
Substitution: Results in modified uridine derivatives.
Scientific Research Applications
Uridylyl-(3’,5’)-uridine has numerous applications in scientific research:
Chemistry: Used as a model compound to study RNA structure and dynamics.
Biology: Plays a role in understanding RNA processing and function.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of oligonucleotides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of uridylyl-(3’,5’)-uridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. It can act as a substrate for various enzymes, including ribonucleases and nucleotidyl transferases, affecting RNA stability and processing. The molecular targets include RNA polymerases and ribonucleases, which interact with the compound during RNA synthesis and degradation.
Comparison with Similar Compounds
- Uridylyl-(3’,5’)-cytidine
- Uridylyl-(3’,5’)-adenosine
- Uridylyl-(3’,5’)-guanosine
Comparison: Uridylyl-(3’,5’)-uridine is unique due to its specific uridine-uridine linkage, which can influence its interaction with enzymes and RNA molecules differently compared to other dinucleotides. For instance, uridylyl-(3’,5’)-cytidine has a cytidine instead of a second uridine, which can alter its biochemical properties and interactions.
Properties
Molecular Formula |
C18H23N4O14P |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30) |
InChI Key |
KXSPLNAXPMVUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.